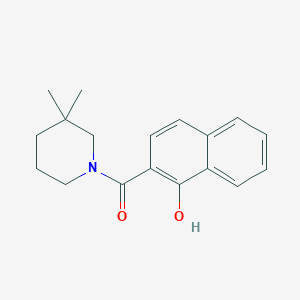![molecular formula C11H17NOS B7577966 [1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)
[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TPEP and is a derivative of pyrrolidine. TPEP has been extensively studied for its chemical properties, synthesis methods, and potential applications in scientific research.
作用機序
The mechanism of action of TPEP is not fully understood. However, it is believed to act as a nucleophile due to the presence of a hydroxyl group. TPEP has also been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
TPEP has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. TPEP has also been shown to have neuroprotective effects, which may be due to its ability to cross the blood-brain barrier.
実験室実験の利点と制限
TPEP has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a long shelf life. TPEP is also stable under a wide range of conditions, making it suitable for various experimental setups. However, TPEP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for the study of TPEP. One area of research is the development of TPEP-based metal complexes for use as catalysts in organic synthesis. Another area of research is the investigation of TPEP's potential applications in the treatment of neurological disorders. Additionally, the use of TPEP as a potential therapeutic agent for cancer treatment is an area of ongoing research.
Conclusion
In conclusion, [1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol is a chemical compound that has significant potential for use in various scientific research applications. Its unique properties, including its ability to act as a nucleophile and exhibit antioxidant activity, make it an attractive compound for further study. Ongoing research in this field may lead to the development of new therapeutic agents and catalysts for use in organic synthesis.
合成法
The synthesis of TPEP involves the reaction between 2-thiophen-3-ylacetaldehyde and pyrrolidine in the presence of a reducing agent. This reaction results in the formation of TPEP, which can be purified using various methods, including column chromatography and recrystallization.
科学的研究の応用
TPEP has been widely used in scientific research due to its unique properties. It has been used as a ligand for metal complexes, a chiral auxiliary in asymmetric synthesis, and a reagent in organic synthesis. TPEP has also been studied for its potential applications in the field of medicinal chemistry.
特性
IUPAC Name |
[1-(2-thiophen-3-ylethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c13-8-11-2-1-5-12(11)6-3-10-4-7-14-9-10/h4,7,9,11,13H,1-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFLINQKOJPSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCC2=CSC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(1,3-Benzothiazol-2-ylmethyl)piperidin-3-yl]ethanamine](/img/structure/B7577888.png)
![1-(4-Chlorophenyl)-2-[(2,4-dimethylcyclohexyl)amino]ethanol](/img/structure/B7577902.png)
![2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide](/img/structure/B7577909.png)
![4-Fluoro-3-[(2-methyl-2-methylsulfonylpropanoyl)amino]benzoic acid](/img/structure/B7577915.png)
![4-(4-Bromo-3-fluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7577923.png)


![[3-(1-Aminoethyl)piperidin-1-yl]-(5-bromopyridin-2-yl)methanone](/img/structure/B7577935.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone](/img/structure/B7577937.png)

![2-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B7577963.png)

![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)